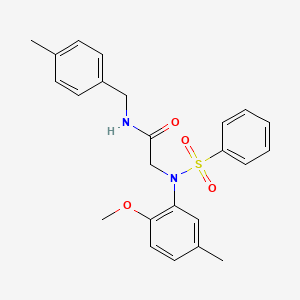![molecular formula C17H15BrN2O4S B3678644 methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3678644.png)
methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate
Overview
Description
Methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as BMB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMB is a synthetic compound that is used in the study of biological processes and has shown promising results in various laboratory experiments.
Mechanism of Action
The mechanism of action of methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to reduce inflammation and pain in various animal models.
Advantages and Limitations for Lab Experiments
Methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is also stable and can be stored for long periods without degradation. However, methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has some limitations for use in laboratory experiments. It is a relatively new compound, and its safety profile has not been fully established. Additionally, methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate. One potential application is in the development of new anti-inflammatory and anti-tumor drugs. methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate could also be used as a fluorescent probe for the detection of biological molecules in living cells. Additionally, further studies are needed to establish the safety profile of methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate and to determine its potential side effects.
In conclusion, methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is a synthetic compound that has shown promising results in various laboratory experiments. It has potential applications in the study of biological processes and could be used in the development of new drugs. However, further studies are needed to fully understand the safety profile and potential side effects of methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate.
Scientific Research Applications
Methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.
properties
IUPAC Name |
methyl 4-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c1-23-14-8-5-11(18)9-13(14)15(21)20-17(25)19-12-6-3-10(4-7-12)16(22)24-2/h3-9H,1-2H3,(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFCBLNIDMDVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[(5-bromo-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3678561.png)
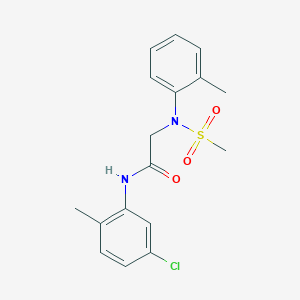
![4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3678567.png)

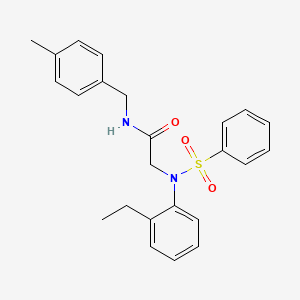
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678580.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678582.png)
![N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678590.png)
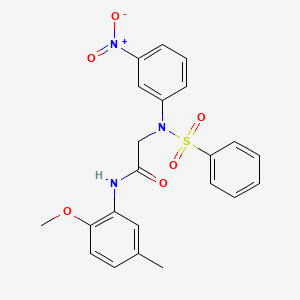
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678600.png)
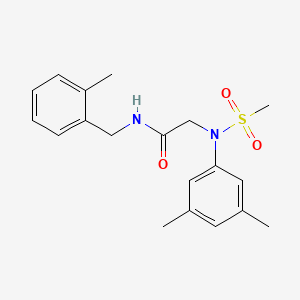
![3-bromo-4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3678608.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3678625.png)
